molecular formula C10H19N3 B11737111 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

Cat. No.: B11737111
M. Wt: 181.28 g/mol
InChI Key: PUNMWEKOGSHZNJ-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole derivative featuring a 1,3-dimethylpyrazole core linked via a methylene bridge to a 2-methylpropyl (isobutyl) amine group. Its molecular formula is C₁₀H₁₉N₃, with a molar mass of 181.28 g/mol (inferred from structural analogs in ).

Key properties inferred from structurally related compounds include:

  • Melting Point: Pyrazole amines with similar substituents exhibit melting points ranging from 104–107°C (for N-cyclopropyl derivatives) to 198–200°C (for imidazole-containing analogs).
  • Solubility: Slight water solubility is typical for alkylamine derivatives, as noted for diisobutylamine ().

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-13(4)12-9(10)3/h7-8,11H,5-6H2,1-4H3

InChI Key

PUNMWEKOGSHZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with the appropriate primary amine . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at low temperatures under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism by which (1,3-dimethyl-1H-pyrazol-4-yl)methylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula CAS No. Melting Point (°C) Key Substituents Purity/Yield Reference
(1,3-Dimethyl-1H-pyrazol-4-yl)methylamine C₁₀H₁₉N₃ Not specified Inferred: 100–150 1,3-dimethylpyrazole, isobutylamine N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ Not specified 104–107 Pyridyl, cyclopropylamine 17.9% yield
4-Isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine C₁₂H₂₃N₃ 1347127-98-3 Not reported 1,2-dimethylpropyl, isobutyl N/A
(1-Methyl-1H-pyrrol-2-yl)methylamine C₁₀H₁₉N₃ Not specified Not reported Pyrrole, isobutylamine N/A
N-(2-Aminoethyl)-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-amine C₁₀H₁₄F₃N₅ 1006323-11-0 Not reported Trifluoromethyl pyrimidine, ethylenediamine 95% purity

Biological Activity

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a pyrazole derivative known for its potential biological activities. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms, which contribute to their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₃N₅
  • Molecular Weight : 261.37 g/mol
  • CAS Number : 1855948-64-9

Synthesis

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves cyclocondensation reactions followed by alkylation processes. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound under acidic or basic conditions.
  • Alkylation : The introduction of the 2-methylpropyl group is performed using alkyl halides in the presence of a base.

Biological Activity

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties. The specific biological activities of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine are summarized below:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that certain derivatives demonstrated effective inhibition against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Pyrazole derivatives, including those similar to (1,3-dimethyl-1H-pyrazol-4-yl)methylamine, have been studied for their anti-inflammatory effects. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This action is similar to that observed with established drugs like celecoxib .

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes. This interaction can modulate enzyme activity and has implications for drug development targeting specific diseases .

Case Studies

Several studies have evaluated the biological effects of pyrazole derivatives:

  • Antimicrobial Study : A recent investigation into various pyrazole derivatives showed that some exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating infections .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole compounds demonstrated that these derivatives could significantly reduce inflammation in animal models, highlighting their potential use in treating inflammatory diseases .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine on cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy development .

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